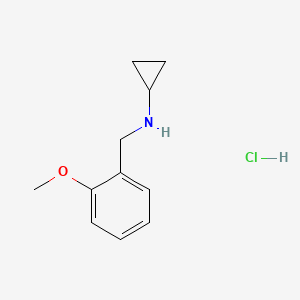

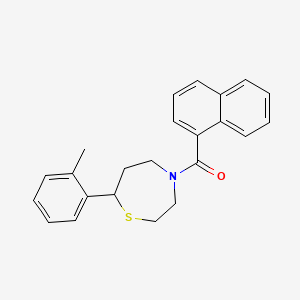

![molecular formula C19H18N4OS B2547369 1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 956772-57-9](/img/structure/B2547369.png)

1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features, which include a bipyrazole core, a thiophene ring, and a ketone functional group. While the specific compound is not directly discussed in the provided papers, related structures and their properties can give insights into its behavior.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1-phenyl-3-methylpyrazol-2-in-5-thione derivatives involves crystallization from methanol and exhibits tautomeric transformations . Similarly, 1-(benzo[b]thiophen-2-yl)ethanone analogues are prepared for biological evaluations, suggesting a method that could potentially be adapted for the synthesis of the compound . The synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives also involves the use of sodium hydride and potassium iodide at reflux, indicating the use of strong bases and heating, which might be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of 1-phenyl-3-methylpyrazol-2-in-5-one was redetermined by X-ray single crystal diffraction to obtain accurate geometry and hydrogen bonding parameters . The structure of a novel 1-ferrocenyl derivative was established by X-ray crystallography as well . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, including tautomeric transformations in different phases . The reactivity of the compound could also be influenced by the presence of the ketone group, which is a common site for nucleophilic attack, and the thiophene ring, which could participate in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the tautomerism and acid-base properties of formyl derivatives of 1-phenyl-3-methylpyrazol-5-one and its thio analog have been investigated, providing insights into their behavior in different environments . The optical properties of 1-ferrocenyl derivatives have been characterized by UV-vis absorption and fluorescence spectra . These studies suggest that the compound may also exhibit unique optical properties and specific acid-base characteristics.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Anticandidal Activity and Cytotoxicity : Compounds similar to the one have been synthesized and evaluated for their anticandidal activity and cytotoxic effects. For instance, a series of tetrazole derivatives demonstrated potent anticandidal properties with minimal cytotoxicity, highlighting their potential as selective therapeutic agents (Kaplancıklı et al., 2014).

Antibacterial and Antifungal Activities : Another study focused on the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, showcasing significant anti-breast cancer potential. These findings indicate the broad spectrum of biological activities that such compounds can exhibit, with some showing promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Potential Applications in Material Science

- Corrosion Inhibition : Derivatives of pyrazoles and triazoles have been investigated for their corrosion inhibition properties. For example, a study on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone found it to be an effective corrosion inhibitor for mild steel in acidic environments, which is significant for industrial applications where corrosion resistance is critical (Jawad et al., 2020).

Antimicrobial and Antioxidant Properties

- Synthesis and Evaluation of Antimicrobial Agents : Research into novel N-phenylacetamide bearing 1,2,4-triazole derivatives showcased their potential as antimicrobial agents, with certain compounds displaying significant efficacy against Gram-negative bacteria and fungi, pointing to the versatile applications of these molecules in combating microbial infections (Li Bochao et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[3-(3-methyl-1-phenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-13-16(12-22(20-13)15-7-4-3-5-8-15)18-11-17(19-9-6-10-25-19)21-23(18)14(2)24/h3-10,12,18H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOCLKMWGKYVDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2CC(=NN2C(=O)C)C3=CC=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

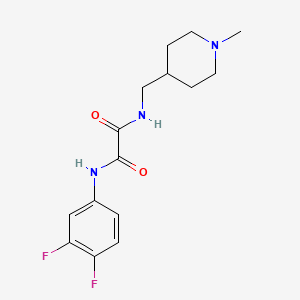

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)

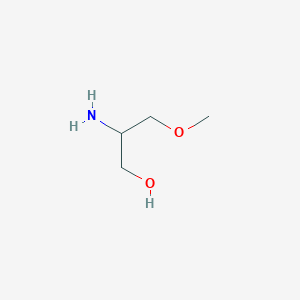

![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)

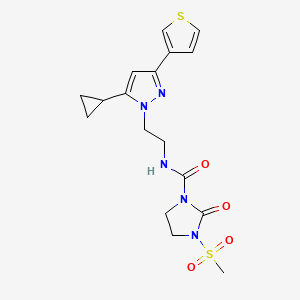

![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)

![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)

![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)

![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2547307.png)